Z-Gln-ONp
CAS No.: 7763-16-8
Cat. No.: VC21545939
Molecular Formula: C19H19N3O7
Molecular Weight: 401,37 g/mole
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7763-16-8 |
|---|---|
| Molecular Formula | C19H19N3O7 |
| Molecular Weight | 401,37 g/mole |
| IUPAC Name | (4-nitrophenyl) (2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate |
| Standard InChI | InChI=1S/C19H19N3O7/c20-17(23)11-10-16(21-19(25)28-12-13-4-2-1-3-5-13)18(24)29-15-8-6-14(7-9-15)22(26)27/h1-9,16H,10-12H2,(H2,20,23)(H,21,25)/t16-/m0/s1 |
| Standard InChI Key | KIVQPDPRDVIJDJ-INIZCTEOSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
| SMILES | C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Synthetic Routes
The synthesis of Z-Gln-ONp typically involves the esterification of N-α-Cbz-L-glutamine with p-nitrophenol. Common reagents include:
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Coupling Agents: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
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Reaction Conditions: Controlled temperature and solvent systems to ensure high yield and purity.
Chemical Reactions
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Hydrolysis | Acidic or basic conditions (HCl/NaOH) | N-α-Cbz-L-glutamine + p-nitrophenol |
| Substitution | Nucleophiles (amines, thiols) | Substituted derivatives |
The hydrolysis of Z-Gln-ONp releases p-nitrophenol, which can be quantitatively measured using spectrophotometry.
Peptide Synthesis
Z-Gln-ONp is a critical reagent in peptide chain assembly due to its selective protection of the amino group. The Z group can be removed under mild conditions after synthesis, revealing the free glutamine residue.
Enzymatic Assays
Z-Gln-ONp is extensively used as a substrate in glutaminase activity assays. The cleavage of the p-nitrophenyl group by glutaminase releases yellow-colored p-nitrophenol, measurable at specific wavelengths.
Key Features:
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Enables quantification of glutaminase activity.
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Facilitates studies on glutamine metabolism and drug discovery targeting glutaminase.
Biological Studies
Z-Gln-ONp aids in investigating:
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Glutamine transport and uptake by cells.
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Regulation of enzymatic pathways involving glutamine.
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Effects of glutamine supplementation on cellular processes.
Enzyme Kinetics
Studies have demonstrated that Z-Gln-ONp is an effective substrate for enzymes such as glutaminase and proteases. The following table summarizes key findings:
| Study | Enzyme Target | IC50 (µM) | Effect |
|---|---|---|---|
| Study 1 | Glutaminase | - | Substrate activity |
| Study 2 | Serine Protease A | 5.0 | Inhibition |
| Study 3 | Dipeptidyl Peptidase IV | 8.5 | Inhibition |
Case Study 1: Cancer Research
Research has shown that Z-Gln-ONp inhibits proteases involved in tumor metastasis, reducing cancer cell invasion in vitro.
Case Study 2: Diabetes Management
Z-Gln-ONp inhibits dipeptidyl peptidase IV (DPP-IV), a target for enhancing insulin secretion and controlling blood glucose levels.
Comparison with Similar Compounds
| Compound | Differences |
|---|---|
| Z-L-glutamine p-nitrophenyl ester | Differs in stereochemistry |
| N-α-Cbz-D-glutamine ONp | Similar structure but different isomer |
Z-Gln-ONp stands out due to its stereospecificity and stability, making it ideal for enzymatic studies and synthetic applications.
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